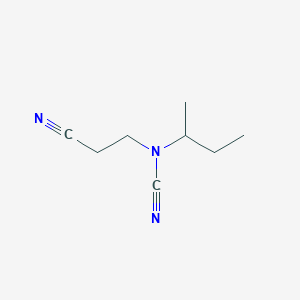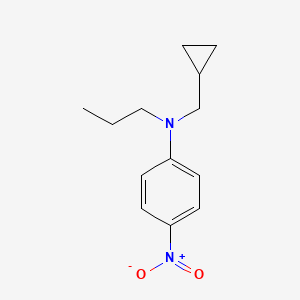
n-(Cyclopropylmethyl)-4-nitro-n-propylaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(Cyclopropylmethyl)-4-nitro-n-propylaniline is an organic compound that belongs to the class of aniline derivatives. This compound is characterized by the presence of a cyclopropylmethyl group attached to the nitrogen atom, a nitro group at the para position of the benzene ring, and a propyl group attached to the nitrogen atom. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(Cyclopropylmethyl)-4-nitro-n-propylaniline typically involves the following steps:
Nitration of Aniline: The starting material, aniline, undergoes nitration to introduce the nitro group at the para position. This is usually achieved using a mixture of concentrated nitric acid and sulfuric acid.
Alkylation: The nitrated aniline is then subjected to alkylation reactions to introduce the cyclopropylmethyl and propyl groups. This can be done using cyclopropylmethyl chloride and propyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions helps in achieving high yields and purity of the final product.
化学反应分析
Types of Reactions
N-(Cyclopropylmethyl)-4-nitro-n-propylaniline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Oxidation: The cyclopropylmethyl group can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Various nucleophiles such as amines, alcohols, or thiols.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: Formation of N-(Cyclopropylmethyl)-4-amino-n-propylaniline.
Substitution: Formation of substituted aniline derivatives.
Oxidation: Formation of carboxylic acids or other oxidized products.
科学研究应用
N-(Cyclopropylmethyl)-4-nitro-n-propylaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of N-(Cyclopropylmethyl)-4-nitro-n-propylaniline involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The cyclopropylmethyl and propyl groups can influence the compound’s binding affinity and specificity towards its targets.
相似化合物的比较
N-(Cyclopropylmethyl)-4-nitro-n-propylaniline can be compared with other aniline derivatives such as:
N-(Cyclopropylmethyl)-4-nitroaniline: Lacks the propyl group, which may affect its chemical reactivity and biological activity.
N-(Cyclopropylmethyl)-4-amino-n-propylaniline: The amino group instead of the nitro group can lead to different chemical and biological properties.
N-(Cyclopropylmethyl)-4-nitro-n-butylaniline: The butyl group instead of the propyl group can influence the compound’s solubility and reactivity.
The unique combination of the cyclopropylmethyl, nitro, and propyl groups in this compound makes it distinct from other similar compounds, providing it with unique chemical and biological properties.
属性
CAS 编号 |
821777-14-4 |
|---|---|
分子式 |
C13H18N2O2 |
分子量 |
234.29 g/mol |
IUPAC 名称 |
N-(cyclopropylmethyl)-4-nitro-N-propylaniline |
InChI |
InChI=1S/C13H18N2O2/c1-2-9-14(10-11-3-4-11)12-5-7-13(8-6-12)15(16)17/h5-8,11H,2-4,9-10H2,1H3 |
InChI 键 |
UNFMGZKLECTAMI-UHFFFAOYSA-N |
规范 SMILES |
CCCN(CC1CC1)C2=CC=C(C=C2)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Benzoic acid, 4-[(2-hydroxy-2-phenylethyl)thio]-](/img/structure/B12529521.png)
![Benzoic acid, 3-[3-(2-fluorophenyl)-2-oxo-1-imidazolidinyl]-](/img/structure/B12529526.png)
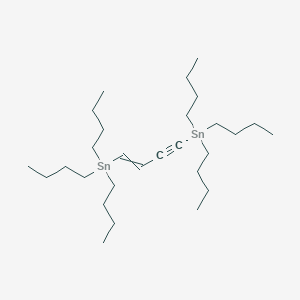
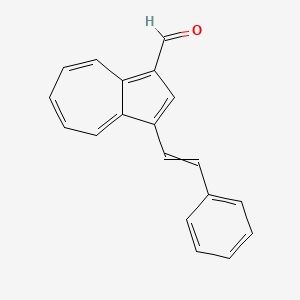
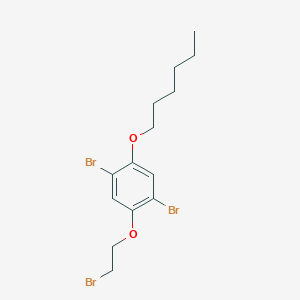
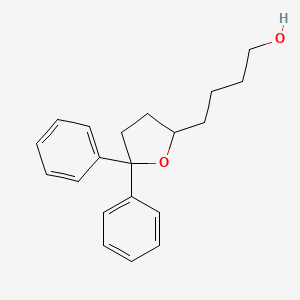
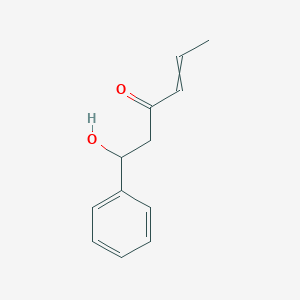


![1H-Imidazo[1,5-a]indole-1,3(2H)-dione, 2-(1-phenylethyl)-](/img/structure/B12529574.png)
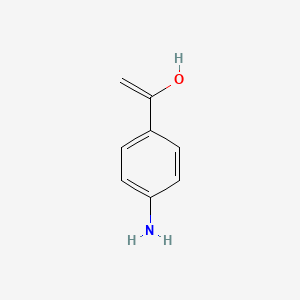
![2-{2-[4-(3-Ethylpentan-2-yl)phenoxy]ethoxy}ethan-1-ol](/img/structure/B12529588.png)
